molecular formula C14H22O B10753745 Carylophyllene oxide

Carylophyllene oxide

Cat. No.: B10753745
M. Wt: 206.32 g/mol
InChI Key: AMTSLHRSERHBCF-IBQNZTRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Caryophyllene oxide can be synthesized from natural caryophyllene using sodium carbonate as a catalyst. The process involves oxidizing caryophyllene with peroxyacetic acid . This method is simple and cost-effective, meeting the demand for natural caryophyllene oxide in the North American market .

Industrial Production Methods: The industrial production of caryophyllene oxide typically involves the use of natural caryophyllene as a raw material. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for use in various industries, including fragrances and cosmetics .

Mechanism of Action

Caryophyllene oxide exerts its effects through various molecular targets and pathways:

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(1S,9R)-6,10,10-trimethyl-2-methylidene-5-oxatricyclo[7.2.0.04,6]undecane

InChI

InChI=1S/C14H22O/c1-9-7-12-14(4,15-12)6-5-11-10(9)8-13(11,2)3/h10-12H,1,5-8H2,2-4H3/t10-,11-,12?,14?/m1/s1

InChI Key

AMTSLHRSERHBCF-IBQNZTRDSA-N

Isomeric SMILES

CC1(C[C@H]2[C@H]1CCC3(C(O3)CC2=C)C)C

Canonical SMILES

CC1(CC2C1CCC3(C(O3)CC2=C)C)C

Origin of Product

United States

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